ALL-TRANS-ETHYL-?-IONYLIDEACETATE
Overview
Description
Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate is an organic compound with a complex structure It is characterized by the presence of a cyclohexene ring substituted with methyl groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate may involve more efficient and scalable processes. These could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene system to a more saturated structure.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters or alcohols.
Scientific Research Applications
Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated diene system can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dienoate can be compared with other similar compounds, such as:
- Methyl (2E,4E)-3-ethyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate
- Methyl (2E,4E)-5-{methyl[(E)-2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]carbamoyl}penta-2,4-dienoate
These compounds share structural similarities but differ in their ester groups and specific substituents, which can influence their chemical properties and applications.
Properties
IUPAC Name |
ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-6-19-16(18)12-13(2)9-10-15-14(3)8-7-11-17(15,4)5/h9-10,12H,6-8,11H2,1-5H3/b10-9+,13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMNNGDXRUXFV-OKLKQMLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417854 | |
Record name | Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-61-9 | |
Record name | NSC18948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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